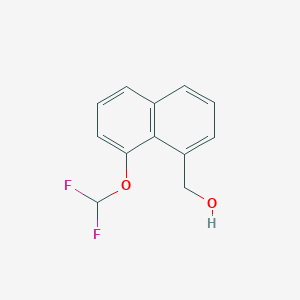![molecular formula C13H19N3 B11886049 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- CAS No. 646056-59-9](/img/structure/B11886049.png)
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[44]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyridine and diazaspiro moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of magnesium oxide nanoparticles as catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. The use of advanced catalytic systems and continuous flow reactors are among the strategies being explored to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of aromatic ketones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper catalysts for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridin-2-yl-methanones, while substitution reactions could produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Its unique structural properties make it a candidate for use in the development of new materials with specialized functions.
Mécanisme D'action
The mechanism by which 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE include:
- Pyridazine derivatives
- Pyrimidine derivatives
- Pyrazine derivatives
Uniqueness
What sets 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE apart is its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
646056-59-9 |
|---|---|
Formule moléculaire |
C13H19N3 |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
7-methyl-2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3/c1-15-7-4-13(10-15)5-8-16(11-13)12-3-2-6-14-9-12/h2-3,6,9H,4-5,7-8,10-11H2,1H3 |
Clé InChI |
ALQBQIXPAIIETO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)CCN(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)



![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)
![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)





